
4H-1-Benzothiopyran-4-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1-Benzothiopyran-4-thione: is a heterocyclic compound that belongs to the class of thiochromones It is characterized by a sulfur atom replacing the oxygen atom in the chromone structure, resulting in unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1-Benzothiopyran-4-thione typically involves the cyclization of thiosalicylic acid derivatives. One common method is the reaction of S-phenyl 3-oxobutanethioates with polyphosphoric acid (PPA), which leads to the formation of thiochromones through a rearrangement process . Another approach involves the intramolecular Wittig reaction of acylphosphoranes derived from thiosalicylic acids .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity, making the process viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4H-1-Benzothiopyran-4-thione undergoes various chemical reactions, including:
Oxidation: Oxidation of this compound can lead to the formation of 4-oxo derivatives.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Substitution reactions, such as methylation, can occur at different positions on the benzothiopyran ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Reducing agents like sodium borohydride (NaBH4) can be employed.
Substitution: Dimethyl sulfate (DMS) is used for methylation reactions.
Major Products Formed:
Oxidation: 4-oxo derivatives.
Reduction: Thiol derivatives.
Substitution: Methylated benzothiopyran derivatives.
Scientific Research Applications
Chemistry: 4H-1-Benzothiopyran-4-thione is used as a building block in the synthesis of various heterocyclic compounds.
Biology: In biological research, this compound derivatives have been studied for their potential as enzyme inhibitors and antimicrobial agents. Their ability to interact with biological macromolecules makes them valuable tools in drug discovery .
Medicine: The compound’s derivatives have shown promise in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents. Their ability to modulate specific biological pathways is of significant interest .
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its chemical properties allow for the creation of vibrant and stable colors, making it valuable in the textile and printing industries .
Mechanism of Action
The mechanism of action of 4H-1-Benzothiopyran-4-thione involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition or modulation of their activity. This interaction is facilitated by the thione group, which can undergo nucleophilic attack . Additionally, the benzothiopyran ring structure allows for π-π interactions with aromatic amino acids in proteins, further enhancing its binding affinity .
Comparison with Similar Compounds
4H-1-Benzothiopyran-4-one (Thiochromone): Similar structure but with an oxygen atom instead of sulfur.
2H-1-Benzothiopyran-2-one (Thiocoumarin): Isomeric form with different positioning of the sulfur atom.
4H-3,1-Benzothiazin-4-one: Contains a nitrogen atom in the ring structure.
Uniqueness: 4H-1-Benzothiopyran-4-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in scientific research and industrial applications .
Properties
CAS No. |
1125-64-0 |
|---|---|
Molecular Formula |
C9H6S2 |
Molecular Weight |
178.3 g/mol |
IUPAC Name |
thiochromene-4-thione |
InChI |
InChI=1S/C9H6S2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-6H |
InChI Key |
VNVVBAGXYISKKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=S)C=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


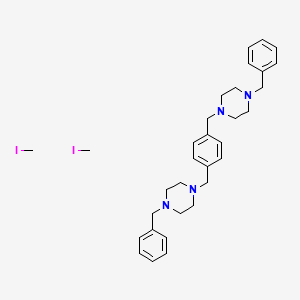
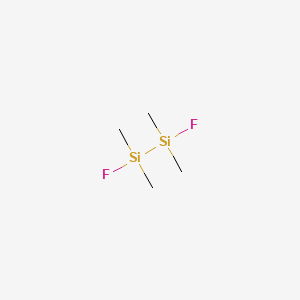
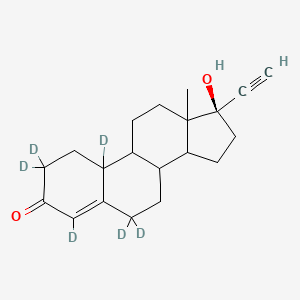
![Piperazine, 1-[2-[(2-methylphenyl)thio]phenyl]-](/img/structure/B14751306.png)
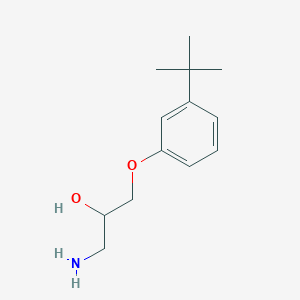
![(1S,2S,4R,7E,11R,12R)-14,16-dihydroxy-3,3,7,11-tetramethyl-12-phenyl-19-oxatetracyclo[9.8.0.02,4.013,18]nonadeca-7,13,15,17-tetraene-15,17-dicarbaldehyde](/img/structure/B14751315.png)
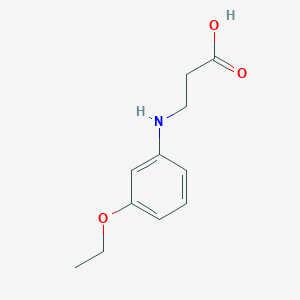
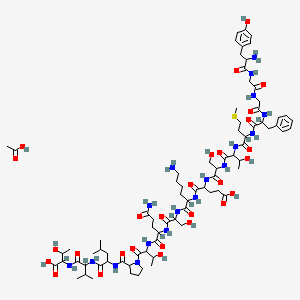
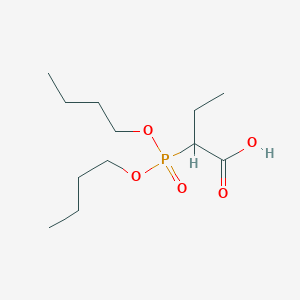
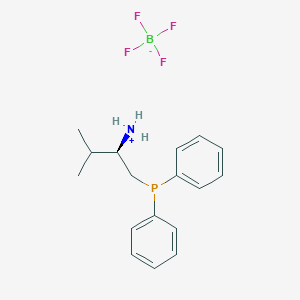
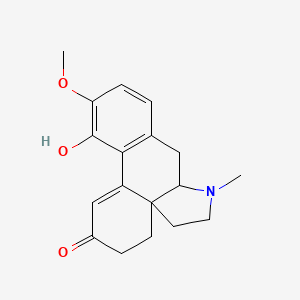
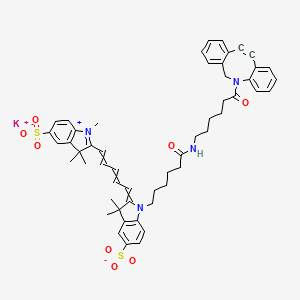

![Methyl 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B14751369.png)
